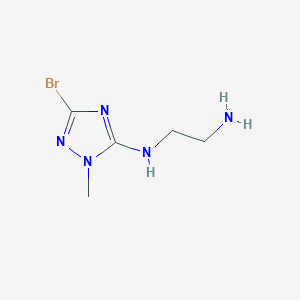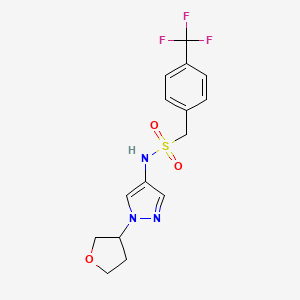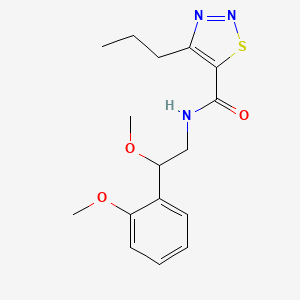
N-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromo group at the third position and a methyl group at the first position of the triazole ring, along with an ethane-1,2-diamine side chain. It is used in various scientific research applications due to its unique chemical properties.
Mecanismo De Acción
Target of Action
It is known that compounds from the 1,2,4-triazole family, to which this compound belongs, have the ability to accept and transfer acyl groups in synthetic reactions . This suggests that they may interact with a variety of biological targets.
Mode of Action
It is known that 1,2,4-triazoles can act as ligands for transition metals, forming coordination complexes . This property could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
1,2,4-triazoles are known to participate in a variety of synthetic reactions, suggesting that they may influence multiple biochemical pathways .
Result of Action
Given the compound’s potential to form coordination complexes and participate in synthetic reactions, it may influence a variety of cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine typically involves the reaction of 1,2,4-triazole with bromine to introduce the bromo group at the third position. This is followed by the alkylation of the triazole ring with methyl iodide to introduce the methyl group at the first position. Finally, the ethane-1,2-diamine side chain is introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromo group to other functional groups.
Substitution: The bromo group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield de-brominated products, and substitution may yield various substituted triazole derivatives .
Aplicaciones Científicas De Investigación
N-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Used in the synthesis of various industrial chemicals and materials
Comparación Con Compuestos Similares
Similar Compounds
3-bromo-1H-1,2,4-triazole: Lacks the methyl and ethane-1,2-diamine groups.
1-methyl-1H-1,2,4-triazole: Lacks the bromo and ethane-1,2-diamine groups.
N-(1H-1,2,4-triazol-5-yl)ethane-1,2-diamine: Lacks the bromo and methyl groups.
Uniqueness
N-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine is unique due to the presence of both bromo and methyl groups on the triazole ring, along with the ethane-1,2-diamine side chain. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
IUPAC Name |
N'-(5-bromo-2-methyl-1,2,4-triazol-3-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrN5/c1-11-5(8-3-2-7)9-4(6)10-11/h2-3,7H2,1H3,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULLFZUDKSMDJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)Br)NCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl 4-cyanobenzenecarboxylate](/img/structure/B2926445.png)

![6-Cyclopropyl-2-{[1-(pyridine-4-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2926447.png)
![3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2926448.png)


![N-(4-methoxyphenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2926455.png)

![9-benzyl-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2926459.png)





